2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide

Catalog No.
S548508
CAS No.
1243244-14-5
M.F
C23H20N6O
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyra...

CAS Number

1243244-14-5

Product Name

2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide

IUPAC Name

2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30)

InChI Key

XXYGTCZJJLTAGH-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

LGK974; LGK-974; LGK 974; WNT974; WNT 974; WNT-974

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4

Description

The exact mass of the compound 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is 396.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search Results

    A search of scientific databases like PubChem [] and Google Scholar doesn't reveal any published research directly investigating this particular molecule.

  • Chemical Structure Analysis

    While the specific research applications are unknown, analysis of the compound's structure suggests potential areas of interest. The molecule contains several functional groups commonly found in ligands for metal ions. Additionally, the presence of aromatic rings and nitrogen atoms could indicate potential for applications in medicinal chemistry.

Future Research Directions

The lack of current research doesn't preclude future exploration of this molecule. Here are some potential areas of investigation:

  • Metal Coordination

    The bipyridine and pyrazine moieties in the molecule could potentially chelate (bind) with metal ions. Research could explore its ability to complex with specific metals relevant to biological processes or catalysis.

  • Ligand Design

    The molecule's structure could serve as a starting point for designing new ligands with tailored properties for various applications.

  • Medicinal Chemistry

    Further research could investigate the molecule's potential biological activity and explore its use in drug discovery efforts.

2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, commonly referred to as LGK974, is a synthetic compound known for its role as a Porcupine inhibitor. The compound features a complex structure characterized by a bipyridine moiety and a pyrazine-pyridine hybrid, contributing to its unique biological properties. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 396.44 g/mol .

The compound primarily functions as an inhibitor of the Porcupine enzyme, which is crucial in the post-translational modification of Wnt proteins. By inhibiting this enzyme, LGK974 prevents the secretion of Wnt proteins, thereby disrupting the Wnt signaling pathway, which is often implicated in various cancers and developmental processes . The inhibition mechanism involves binding to the active site of Porcupine, leading to the stabilization of Wnt ligands within cells.

LGK974 has demonstrated significant biological activity, particularly in cancer research. It exhibits potent inhibitory effects on the proliferation of cancer cells that are dependent on Wnt signaling. In vitro studies have shown that LGK974 can reduce tumor growth and metastasis in various cancer models, including colorectal and breast cancers . The compound's ability to modulate Wnt signaling makes it a promising candidate for therapeutic applications in oncology.

The synthesis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide typically involves several key steps:

  • Formation of Bipyridine Derivative: The initial step involves synthesizing the bipyridine framework through a condensation reaction between appropriate pyridine derivatives.
  • Introduction of Pyrazine Substituent: The next step introduces the pyrazine moiety via nucleophilic substitution or coupling reactions with suitable pyrazine derivatives.
  • Acetamide Formation: Finally, acetamide is formed by reacting the synthesized bipyridine-pyrazine compound with acetic anhydride or acetyl chloride in the presence of a base to yield LGK974 .

LGK974 has several potential applications:

  • Cancer Therapy: Its primary application is in cancer treatment due to its role as a Porcupine inhibitor, which disrupts Wnt signaling pathways involved in tumor growth and metastasis.
  • Research Tool: It serves as a valuable tool in biological research for studying Wnt signaling mechanisms and their implications in various diseases.
  • Drug Development: As an investigational drug, LGK974 is being explored for its efficacy in combination therapies for different cancer types .

Interaction studies involving LGK974 have focused on its binding affinity to the Porcupine enzyme and its effects on downstream Wnt signaling pathways. These studies utilize various biochemical assays to measure the inhibitory effects on cell proliferation and migration in cancer cell lines. Additionally, in vivo studies have assessed its pharmacokinetics and therapeutic potential in animal models of cancer .

Several compounds share structural similarities or biological activity with 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide. Below are some notable examples:

Compound NameStructureBiological ActivityUnique Features
LGK974StructurePorcupine inhibitorDisrupts Wnt signaling
IWP-2Similar bipyridine structurePorcupine inhibitorMore selective for Wnt pathway
XAV939Another bipyridine derivativeInhibitor of tankyraseTargets different pathway but similar applications
C59Contains similar heterocyclesInhibitor of Wnt signalingDifferent mechanism targeting β-catenin

The uniqueness of LGK974 lies in its specific structural modifications that enhance its selectivity and potency as a Porcupine inhibitor compared to other compounds targeting similar pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

396.16985928 g/mol

Monoisotopic Mass

396.16985928 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U27F40013Q

Wikipedia

WNT-974

Dates

Modify: 2023-08-15
1: Liu J, Pan S, Hsieh MH, Ng N, Sun F, Wang T, Kasibhatla S, Schuller AG, Li AG, Cheng D, Li J, Tompkins C, Pferdekamper A, Steffy A, Cheng J, Kowal C, Phung V, Guo G, Wang Y, Graham MP, Flynn S, Brenner JC, Li C, Villarroel MC, Schultz PG, Wu X, McNamara P, Sellers WR, Petruzzelli L, Boral AL, Seidel HM, McLaughlin ME, Che J, Carey TE, Vanasse G, Harris JL. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci U S A. 2013 Dec 10;110(50):20224-9. doi: 10.1073/pnas.1314239110. Epub 2013 Nov 25. PubMed PMID: 24277854; PubMed Central PMCID: PMC3864356.
2: Jiang X, Hao HX, Growney JD, Woolfenden S, Bottiglio C, Ng N, Lu B, Hsieh MH, Bagdasarian L, Meyer R, Smith TR, Avello M, Charlat O, Xie Y, Porter JA, Pan S, Liu J, McLaughlin ME, Cong F. Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma. Proc Natl Acad Sci U S A. 2013 Jul 30;110(31):12649-54. doi: 10.1073/pnas.1307218110. Epub 2013 Jul 11. PubMed PMID: 23847203; PubMed Central PMCID: PMC3732970.

Explore Compound Types